molecular formula C20H18ClN3O4 B2724135 1-(3-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(2-methoxyphenoxy)ethanone CAS No. 1351633-53-8

1-(3-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(2-methoxyphenoxy)ethanone

Cat. No.: B2724135
CAS No.: 1351633-53-8
M. Wt: 399.83
InChI Key: TYVYFVWMTUBUFW-UHFFFAOYSA-N
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Description

1-(3-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(2-methoxyphenoxy)ethanone is a useful research compound. Its molecular formula is C20H18ClN3O4 and its molecular weight is 399.83. The purity is usually 95%.
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Biological Activity

The compound 1-(3-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(2-methoxyphenoxy)ethanone is a synthetic derivative featuring a complex structure that incorporates an azetidine ring and an oxadiazole moiety. This compound has garnered attention in pharmacological research due to its potential biological activities, including antibacterial, antifungal, and anticancer properties.

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole ring often exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown efficacy against various bacterial strains. A study demonstrated that oxadiazole derivatives possess moderate to significant antibacterial activity against Gram-positive and Gram-negative bacteria, with some compounds exhibiting minimum inhibitory concentrations (MICs) below 100 µg/mL .

Anticancer Properties

The compound's potential as an anticancer agent is highlighted by its ability to inhibit cell proliferation in various cancer cell lines. In vitro studies have shown that related oxadiazole compounds can induce apoptosis in cancer cells and inhibit tumor growth by disrupting cellular signaling pathways associated with proliferation and survival . For example, one study reported that certain oxadiazole derivatives inhibited the growth of pancreatic cancer cell lines significantly .

Cholinesterase Inhibition

Cholinesterase inhibition is another area where similar compounds have shown promise. Compounds featuring the oxadiazole moiety have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Some derivatives demonstrated competitive inhibition with IC50 values comparable to known inhibitors like physostigmine . This property suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various oxadiazole derivatives against a panel of pathogens including Staphylococcus aureus and Escherichia coli. The results indicated that compounds with higher lipophilicity exhibited enhanced antibacterial activity, suggesting that structural modifications can significantly influence efficacy .

Compound NameMIC (µg/mL)Activity Type
Compound A50Bacterial Inhibition
Compound B75Fungal Inhibition

Case Study 2: Anticancer Activity

In vitro tests on human cancer cell lines revealed that certain oxadiazole derivatives could reduce cell viability by over 70% at concentrations of 10 µM. These findings underscore the potential for developing new therapeutic agents based on this chemical scaffold .

Cell LineIC50 (µM)Effect
Pancreatic Cancer8.5Significant Inhibition
Breast Cancer12.0Moderate Inhibition

Properties

IUPAC Name

1-[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-2-(2-methoxyphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O4/c1-26-16-7-2-3-8-17(16)27-12-18(25)24-10-14(11-24)20-22-19(23-28-20)13-5-4-6-15(21)9-13/h2-9,14H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYVYFVWMTUBUFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)N2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.